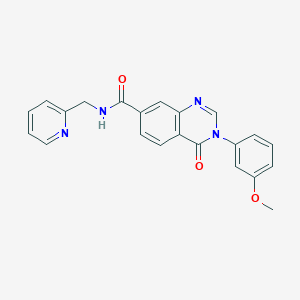
3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-甲氧基苯基)-4-氧代-N-(吡啶-2-基甲基)-3,4-二氢喹唑啉-7-甲酰胺是一种复杂的有机化合物 , 属于喹唑啉类。该化合物以其独特的结构为特征,包括甲氧基苯基基团、吡啶基甲基基团和二氢喹唑啉核心。由于其潜在的生物学和化学性质,它在科学研究的各个领域引起了人们的兴趣。
准备方法
合成路线和反应条件
3-(3-甲氧基苯基)-4-氧代-N-(吡啶-2-基甲基)-3,4-二氢喹唑啉-7-甲酰胺的合成通常涉及多步有机反应。一种常见的方法包括 3-甲氧基苯甲醛与邻氨基苯甲酸缩合形成中间席夫碱。然后在酸性条件下使该中间体环化,得到喹唑啉核心。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高最终产品的产率和纯度。催化剂和溶剂经过精心选择,以确保反应效率和副产物最少。
化学反应分析
反应类型
3-(3-甲氧基苯基)-4-氧代-N-(吡啶-2-基甲基)-3,4-二氢喹唑啉-7-甲酰胺会发生各种化学反应,包括:
氧化: 甲氧基可以被氧化形成羟基。
还原: 喹唑啉核心中的羰基可以被还原形成羟基。
取代: 吡啶基甲基可以发生亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 等还原剂。
取代: 可以在碱性条件下使用胺和硫醇等亲核试剂。
主要产品
氧化: 形成 3-(3-羟基苯基)-4-氧代-N-(吡啶-2-基甲基)-3,4-二氢喹唑啉-7-甲酰胺。
还原: 形成 3-(3-甲氧基苯基)-4-羟基-N-(吡啶-2-基甲基)-3,4-二氢喹唑啉-7-甲酰胺。
取代: 根据所使用的亲核试剂,形成各种取代衍生物。
科学研究应用
3-(3-甲氧基苯基)-4-氧代-N-(吡啶-2-基甲基)-3,4-二氢喹唑啉-7-甲酰胺有几种科学研究应用:
化学: 用作合成更复杂有机分子的构建单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 研究其潜在的治疗效果,包括抗癌和抗炎特性。
工业: 用于开发新材料和化学工艺。
作用机制
3-(3-甲氧基苯基)-4-氧代-N-(吡啶-2-基甲基)-3,4-二氢喹唑啉-7-甲酰胺的作用机制涉及其与特定分子靶标的相互作用。它可能抑制某些酶或调节受体活性,从而导致细胞信号通路发生改变。确切的分子靶标和通路可能因特定应用和使用环境而异。
相似化合物的比较
类似化合物
- 3-(3-羟基苯基)-4-氧代-N-(吡啶-2-基甲基)-3,4-二氢喹唑啉-7-甲酰胺
- 3-(3-甲氧基苯基)-4-羟基-N-(吡啶-2-基甲基)-3,4-二氢喹唑啉-7-甲酰胺
- 3-(3-甲氧基苯基)-4-氧代-N-(吡啶-3-基甲基)-3,4-二氢喹唑啉-7-甲酰胺
独特性
3-(3-甲氧基苯基)-4-氧代-N-(吡啶-2-基甲基)-3,4-二氢喹唑啉-7-甲酰胺的独特性在于其官能团和结构特征的特定组合。这种独特的结构赋予了独特的化学和生物学特性,使其成为各种研究应用的宝贵化合物。
属性
分子式 |
C22H18N4O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-29-18-7-4-6-17(12-18)26-14-25-20-11-15(8-9-19(20)22(26)28)21(27)24-13-16-5-2-3-10-23-16/h2-12,14H,13H2,1H3,(H,24,27) |
InChI 键 |
ZDKBNEISNWUSNF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















